

## Application Notes & Protocols: Development of Sakacin P-Based Antimicrobial Films for Packaging

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Compound of Interest		
Compound Name:	Sakacin P	
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These application notes provide a comprehensive overview and detailed protocols for the development of antimicrobial films based on **sakacin P**, a bacteriocin produced by Lactobacillus sakei. The information compiled is intended to guide researchers through the process of producing and purifying **sakacin P**, fabricating antimicrobial films, and characterizing their properties for food packaging applications.

### Introduction

Food safety and preservation are critical concerns in the food industry. Microbial contamination is a primary cause of food spoilage and foodborne illnesses, leading to significant economic losses and public health issues. Antimicrobial packaging is an innovative approach to extend the shelf-life and maintain the quality of food products by inhibiting the growth of spoilage and pathogenic microorganisms.[1]

Bacteriocins, such as **sakacin P**, are ribosomally synthesized antimicrobial peptides produced by bacteria.[2] **Sakacin P**, produced by certain strains of Lactobacillus sakei, exhibits potent antimicrobial activity, particularly against Listeria monocytogenes, a major foodborne pathogen. [3][4] Incorporating **sakacin P** into biodegradable packaging films offers a promising strategy for developing active food packaging systems that can enhance food safety and quality.[1] This



document outlines the key experimental procedures for the development and evaluation of these antimicrobial films.

# Data Presentation Antimicrobial Activity of Sakacin P

The following table summarizes the inhibitory spectrum of **sakacin P** against various microorganisms. The activity is often measured in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing complete inhibition of the indicator microorganism.

Indicator Microorganism	Strain	Inhibition Spectrum	Reference
Listeria monocytogenes	Scott A	High	[5]
Listeria innocua	-	High	[3]
Enterococcus faecalis	-	Moderate	[1]
Staphylococcus aureus	-	Moderate	[1]
Escherichia coli	-	Low/None	[6]
Pseudomonas aeruginosa	-	Low/None	[6]

## **Mechanical and Barrier Properties of Antimicrobial Films**

The incorporation of antimicrobial agents can influence the physical properties of packaging films. The following table presents typical data for chitosan and agar-based films, which can serve as a baseline for the development of **sakacin P**-incorporated films. Specific data for **sakacin P**-loaded films is an area of ongoing research.



Film Composition	Tensile Strength (MPa)	Elongation at Break (%)	Water Vapor Permeability (g·m/m²·s·Pa)	Reference
Chitosan	20.8 ± 1.2	12.7 ± 0.8	$2.18 \pm 0.02 \text{ x}$ $10^{-9}$	[7]
Chitosan + 3% Montmorillonite + 2% Pomegranate Rind Extract	32.5 ± 1.5	17.0 ± 1.1	1.63 ± 0.03 x 10 <sup>-9</sup>	[7]
Agar (Control)	23.80 ± 0.42	3.25 ± 0.39	1.06 x 10 <sup>-10</sup>	[8]
Agar + 75% L. sakei extract	77.18 ± 0.36	2.20 ± 0.35	0.11 x 10 <sup>-10</sup>	[8]

## Experimental Protocols Production and Purification of Sakacin P

This protocol describes the optimized production of **sakacin P** from Lactobacillus sakei and its subsequent purification.

#### 3.1.1. Optimization of **Sakacin P** Production

- Microorganism and Culture Conditions:
  - Inoculate Lactobacillus sakei subsp. sakei 2a in MRS broth.
  - For optimal bacteriocin production, supplement the MRS broth with 5.5 g/L glucose and 1.05% Tween 20.[9]
  - Adjust the initial pH of the medium to 6.28.[9]
  - Incubate the culture at 25°C for 18-20 hours.[9][10]
- · Protocol:
  - Prepare the modified MRS broth as described above.



- Inoculate with a 1% (v/v) overnight culture of L. sakei.
- Incubate at 25°C for 18-20 hours without agitation.[9][10]
- Harvest the culture supernatant by centrifugation at 10,000 x g for 15 minutes at 4°C.[5]
- The cell-free supernatant contains the crude sakacin P.

#### 3.1.2. Purification of Sakacin P

This protocol utilizes a multi-step chromatography process to obtain purified sakacin P.[2]

- Materials:
  - Ammonium sulfate
  - 0.1 M Sodium acetate buffer (pH 4.4) with 7 M urea
  - 20 mM Sodium phosphate buffer (pH 5.8) with 1 M NaCl
  - SP Sepharose Fast Flow column
  - Octyl Sepharose 4 Fast Flow column
  - Reversed-phase HPLC column (e.g., PepRPC HR 5/5)
- · Protocol:
  - Ammonium Sulfate Precipitation:
    - To the cell-free supernatant, add ammonium sulfate to 70% saturation and stir overnight at 4°C.[11]
    - Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.[11]
    - Resuspend the pellet in a minimal volume of 0.1 M sodium acetate buffer (pH 4.4) with
       7 M urea.[2]
  - Cation Exchange Chromatography:



- Load the resuspended pellet onto an SP Sepharose Fast Flow column equilibrated with
   0.1 M sodium acetate buffer (pH 4.4) with 7 M urea.[2]
- Wash the column sequentially with the same buffer containing decreasing concentrations of urea (4 M and 1 M), followed by the buffer without urea.[2]
- Elute the bound bacteriocin with 20 mM sodium phosphate buffer (pH 5.8) containing 1
   M NaCl.[2]
- Hydrophobic Interaction Chromatography:
  - Apply the eluted fractions to an Octyl Sepharose 4 Fast Flow column.
  - Elute with a decreasing salt gradient or an increasing organic solvent gradient.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
  - Further purify the active fractions using a reversed-phase HPLC column with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.[12]

## Fabrication of Sakacin P-Based Antimicrobial Films

The solvent casting method is a common and straightforward technique for preparing biodegradable antimicrobial films.[13][14]

- Materials:
  - Chitosan powder
  - Glacial acetic acid
  - Glycerol (plasticizer)
  - Purified sakacin P solution
  - Petri dishes or other suitable casting surfaces
- Protocol:



- Preparation of Chitosan Solution:
  - Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous solution of glacial acetic acid with continuous stirring for several hours until complete dissolution.[14]
- Incorporation of Sakacin P and Plasticizer:
  - Add glycerol to the chitosan solution to a final concentration of 1% (w/v) and stir for 30 minutes.
  - Add the purified **sakacin P** solution to the chitosan-glycerol mixture to achieve the desired final concentration (e.g., 1000 AU/g of film-forming solution). Stir for another 30 minutes to ensure homogeneous distribution.
- Casting and Drying:
  - Pour a specific volume of the film-forming solution onto a level casting surface (e.g., 20 mL in a 90 mm Petri dish).[14]
  - Dry the films in a ventilated oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the solvent has completely evaporated.[13]
  - Carefully peel the dried films from the casting surface.

## **Characterization of Antimicrobial Films**

#### 3.3.1. Antimicrobial Activity Assay

The agar well diffusion method is widely used to assess the antimicrobial activity of the films.

- Protocol:
  - Prepare an overnight culture of the indicator microorganism (e.g., Listeria monocytogenes).
  - Prepare agar plates (e.g., MRS agar for lactic acid bacteria, Tryptic Soy Agar for others)
     and allow them to solidify.



- Prepare a lawn of the indicator microorganism by spreading a diluted culture onto the surface of the agar plates.
- Cut circular discs (e.g., 6 mm diameter) from the sakacin P-incorporated film and the control film (without sakacin P).
- Place the film discs onto the surface of the inoculated agar plates.
- Incubate the plates under appropriate conditions for the indicator microorganism (e.g., 37°C for 24 hours).
- Measure the diameter of the inhibition zone around the film discs.

#### 3.3.2. Mechanical Properties Testing

The tensile strength and elongation at break are key indicators of the film's mechanical performance.

- Apparatus: Universal Testing Machine (UTM)
- Protocol:
  - Cut the film samples into dumbbell shapes according to standard methods (e.g., ASTM D882).
  - Condition the samples at a specific relative humidity and temperature (e.g., 50% RH, 25°C) for 48 hours prior to testing.
  - Mount the sample in the grips of the UTM.
  - Apply a constant rate of extension until the film breaks.
  - Record the maximum load and the elongation at the point of rupture.
  - Calculate the tensile strength (TS) and elongation at break (EAB) using the following formulas:
    - TS (MPa) = Maximum Load (N) / Initial Cross-sectional Area (m²)



■ EAB (%) = (Final Length - Initial Length) / Initial Length x 100

#### 3.3.3. Water Vapor Permeability (WVP) Testing

WVP is a critical parameter for food packaging films as it determines the moisture exchange between the food and the surrounding environment.

- Apparatus: Permeability cups, desiccator with a saturated salt solution to maintain a specific relative humidity.
- Protocol:
  - Place a desiccant (e.g., anhydrous calcium chloride) inside the permeability cup.
  - Seal the opening of the cup with the film sample, ensuring an airtight seal.
  - · Weigh the entire assembly.
  - Place the cup in a desiccator with a controlled relative humidity (e.g., 75% RH using a saturated NaCl solution) and temperature.
  - Periodically weigh the cup to determine the rate of water vapor transmission through the film.
  - Calculate the Water Vapor Transmission Rate (WVTR) from the slope of the weight gain versus time plot.
  - Calculate the Water Vapor Permeability (WVP) using the following formula:
    - WVP (g·m/m²·s·Pa) = (WVTR x Film Thickness) / ∆P
    - where  $\Delta P$  is the partial pressure difference of water vapor across the film.

## **Visualizations**

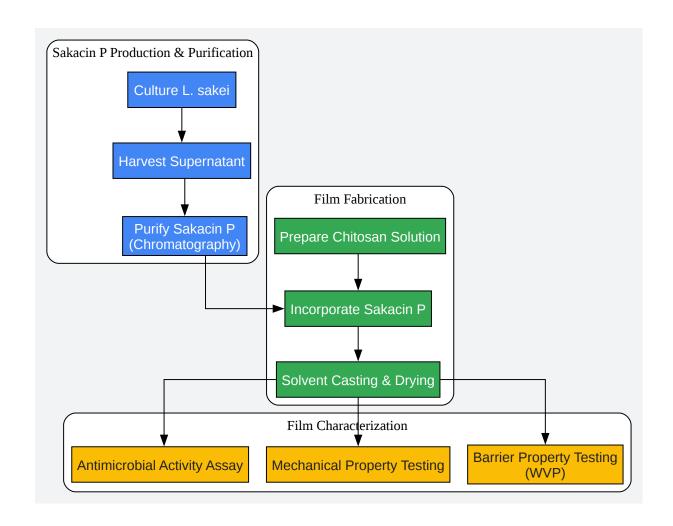
## **Sakacin P Production Signaling Pathway**

The production of **sakacin P** is regulated by a quorum-sensing mechanism involving a three-component regulatory system encoded by the spp gene cluster.[1]









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## Methodological & Application





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